1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide
Overview
Description
1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide is an organic compound belonging to the quinolinium family. This compound is known for its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and materials science. The compound’s structure features a quinolinium core with an ethyl group at the first position and a phenylamino vinyl group at the fourth position, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide has several scientific research applications:
Nonlinear Optical Materials: The compound is used in the development of nonlinear optical materials due to its high nonlinear optical susceptibilities.
Optical Data Storage: The compound’s ability to manipulate the amplitude, phase, polarization, and frequency of laser beams makes it valuable for optical data storage and optical computing applications.
Future Directions
The third-order nonlinear optical property of the grown crystal was studied using the Z-scan technique . The magnitude of the third-order nonlinear susceptibility was found to be in the order of 10^-3 esu, which is higher than the reported quinolinium derivative crystals . This suggests potential applications in optical communications, optical modulation, laser frequency conversion, optical data storage, optical computing, and data transmission .
Preparation Methods
The synthesis of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide typically involves a Knoevenagel condensation reaction. This reaction is carried out by reacting 1-ethyl-4-quinolinium iodide with an appropriate aldehyde, such as benzaldehyde, in the presence of a base like piperidine. The reaction mixture is usually refluxed in a suitable solvent, such as methanol, for a specific period to yield the desired product. The product is then purified through recrystallization techniques to obtain high-purity crystals .
Chemical Reactions Analysis
1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinium derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinium compounds.
Substitution: The compound can undergo substitution reactions, where the phenylamino group can be replaced with other functional groups using appropriate reagents and conditions
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide involves its interaction with molecular targets through its quinolinium core and phenylamino vinyl group. The compound’s photoluminescent properties are attributed to the delocalization of electrons within its structure, which allows it to absorb and emit light at specific wavelengths. This property is crucial for its applications in bioimaging and optical materials .
Comparison with Similar Compounds
1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide can be compared with other quinolinium derivatives, such as:
1-Ethyl-2-[2-(3,4,5-trimethoxy-phenyl)vinyl]-quinolinium iodide: This compound has similar nonlinear optical properties but differs in the substituents on the phenyl ring.
1-Ethyl-2-[2-(4-nitro-phenyl)vinyl]-quinolinium iodide: This derivative has a nitro group on the phenyl ring, which affects its electronic properties and applications.
Properties
IUPAC Name |
N-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]aniline;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2.HI/c1-2-21-15-13-16(18-10-6-7-11-19(18)21)12-14-20-17-8-4-3-5-9-17;/h3-15H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPXVCNNSLIXDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19487-71-9 | |
Record name | Quinolinium, 1-ethyl-4-[2-(phenylamino)ethenyl]-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19487-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019487719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-ethyl-4-[2-(phenylamino)vinyl]quinolinium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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